2-Azabicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
2-Azabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptane-2-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation and isomerization processes. For example, the catalytic hydrogenation of hydroquinone generates a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further processed to obtain the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as chloroperoxybenzoic acid for epoxidation reactions.
Major Products
The major products formed from these reactions include polyfunctionalized bicyclic systems and various derivatives that can be further utilized in synthetic chemistry .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to various biological effects such as cytotoxicity or inhibition of specific cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring structure.
2,7-Diazabicyclo[2.2.1]heptane: Features two nitrogen atoms within the bicyclic framework.
Uniqueness
2-Azabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
FORRGLPDDNDNGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C(=O)N |
Origin of Product |
United States |
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